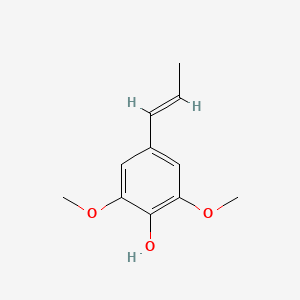

4-Propenyl-2,6-dimethoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-4-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHOHYAUMDHSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-22-9 | |

| Record name | 4-Propenylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Botanical Sources of 4 Propenyl 2,6 Dimethoxyphenol

Distribution Across Plant Families and Specific Species

Elemicin (B190459) is not confined to a single botanical family; rather, it enjoys a wide distribution across several, with notable concentrations in the Myristicaceae, Apiaceae, and Burseraceae families. biosynth.com This broad occurrence highlights its significance in the chemical ecology of these diverse plant groups.

The most well-known source of elemicin is the nutmeg tree, Myristica fragrans, a member of the Myristicaceae family. mdpi.com Elemicin is a significant constituent of the essential oils derived from both the nutmeg seed and the mace (the fleshy covering of the seed). Studies have reported varying concentrations of elemicin in nutmeg oil, with some analyses showing it to be a major component alongside other phenylpropenes like myristicin (B1677595) and safrole. mdpi.comnih.gov For instance, one study found that the n-hexane extract of Myristica fragrans seeds contained elemicin as the major constituent at 24.44%. nih.gov Another analysis of nutmeg oil from Sri Lanka reported an elemicin content of 2.1%. mdpi.com

Within the Apiaceae family, often characterized by its aromatic members, elemicin has been identified in several species. These include carrot (Daucus carota), parsley (Petroselinum crispum), and anise (Pimpinella anisum). mdpi.comnih.govresearchgate.net Research on carrot (Daucus carota subsp. sativus) has utilized it as a model system for studying the biosynthesis of elemicin due to its production of a wide array of volatile phenylpropenes. nih.gov Furthermore, elemicin has been found in Peucedanum pastinacifolium and in the roots of Annesorhiza species, both belonging to the Apiaceae family. scispace.comuj.ac.za A study on Conium maculatum (poison hemlock) also detected elemicin in its tap roots, albeit at low concentrations. semanticscholar.org

The Burseraceae family, known for its resinous trees, is another significant source of elemicin. Canarium luzonicum, commonly known as elemi, produces an oleoresin from which elemi essential oil is derived, and elemicin is a notable component of this oil. wikipedia.orglaboratoirealtho.fr One study found that elemicin composed 2.4% of fresh elemi essential oil. wikipedia.org Other species within this family, such as Canarium indicum, also contain elemicin in their essential oil. usda.gov

Beyond these primary families, elemicin has been identified in a diverse range of other plants. For example, it is found in some species of the Poaceae family, such as certain genotypes of lemongrass (Cymbopogon khasianus). researchgate.net It has also been reported in Asarum sieboldii and Anemopsis californica. nih.gov

The following table provides a summary of some plant species known to contain 4-Propenyl-2,6-dimethoxyphenol (B1599973):

| Family | Species | Common Name | Part(s) Containing Elemicin |

| Myristicaceae | Myristica fragrans | Nutmeg, Mace | Seed, Aril (Mace) |

| Apiaceae | Daucus carota | Carrot | Leaves, Roots |

| Apiaceae | Petroselinum crispum | Parsley | General |

| Apiaceae | Pimpinella anisum | Anise | General |

| Apiaceae | Peucedanum pastinacifolium | --- | Fruits |

| Apiaceae | Annesorhiza spp. | Anise root | Roots |

| Apiaceae | Conium maculatum | Poison Hemlock | Tap Roots |

| Burseraceae | Canarium luzonicum | Elemi | Oleoresin |

| Burseraceae | Canarium indicum | --- | Essential Oil |

| Poaceae | Cymbopogon khasianus | Lemongrass | General |

| Aristolochiaceae | Asarum sieboldii | --- | General |

| Saururaceae | Anemopsis californica | Yerba Mansa | Leaves |

Biosynthetic Hotspots: Localization within Plant Organs and Tissues

The production and accumulation of elemicin are not uniform throughout the plant. Instead, specific organs and tissues serve as "biosynthetic hotspots." In Myristica fragrans, for example, the essential oil containing elemicin is found in higher concentrations in the seeds and the mace than in other parts of the plant. nih.gov This suggests a specialized role for the compound in these reproductive tissues, possibly as a defense mechanism against herbivores or pathogens.

In members of the Apiaceae family, the distribution can vary. In carrots, elemicin biosynthesis has been studied in the leaves. nih.gov However, it has also been detected in the roots of other Apiaceae species like Annesorhiza. uj.ac.za In Conium maculatum, elemicin was specifically identified in the tap roots. semanticscholar.org The fruits of Peucedanum pastinacifolium have also been found to contain elemicin. scispace.com This localization within different organs points to the diverse ecological functions of elemicin across different plant species.

For the Burseraceae family, the primary source of elemicin is the oleoresin exuded from the trunk of trees like Canarium luzonicum. wikipedia.orglaboratoirealtho.fr This resin is a complex mixture of volatile and non-volatile compounds that serves to protect the tree from injury and infection. The aroma of aromatic plants, including the presence of compounds like elemicin, is due to molecules synthesized in plant cells and then stored in structures within various plant parts such as roots, stems, leaves, flowers, and fruits. researchgate.net

Influence of Biotic and Abiotic Factors on Elemicin Accumulation in Plants

The concentration of elemicin in a given plant is not static but is influenced by a range of both living (biotic) and non-living (abiotic) environmental factors. mdpi.comresearchgate.net These factors can significantly impact the plant's secondary metabolism, leading to variations in the chemical composition of its essential oils.

Biotic factors , such as herbivory and pathogen attacks, can induce the production of defensive compounds like elemicin. mdpi.com Plants can alter their chemical profile in response to being attacked, increasing the synthesis of toxins to deter herbivores or inhibit microbial growth. mdpi.com

Abiotic factors also play a crucial role. mdpi.com These include:

Geographic location and climate: Plants of the same species grown in different geographical areas can exhibit significant variations in their essential oil composition, including the levels of elemicin. mdpi.com

Light: The quality, intensity, and duration of light exposure can affect the production of secondary metabolites. researchgate.net

Temperature: Temperature fluctuations can influence enzymatic activity and, consequently, the biosynthesis of compounds like elemicin. nih.gov

Water availability (Drought): Water stress can lead to an increase in the concentration of certain secondary metabolites as a protective response. nih.gov

Nutrient availability: The mineral content of the soil, including deficiencies in key nutrients, can alter the production of phenylpropanoids. nih.gov

Harvest time and seasonal variation: The developmental stage of the plant and the time of year it is harvested can significantly impact the concentration of elemicin. mdpi.com

These environmental influences mean that the chemical profile of a plant's essential oil, and therefore its elemicin content, can be highly variable.

Methodologies for Extraction and Isolation from Natural Matrices for Research Applications

To study the properties and potential applications of elemicin, it must first be extracted and isolated from its natural plant sources. Several methodologies are employed for this purpose, ranging from traditional techniques to more modern analytical methods.

Extraction is the initial step to separate the essential oil, which contains elemicin, from the plant material. Common methods include:

Hydrodistillation: This is a classic and widely used method for extracting essential oils from plant materials. researchgate.net The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The Clevenger apparatus is a common piece of equipment used for this process. ijirt.org

Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and vaporized compounds are then condensed and collected.

Solvent Extraction: This method involves using a solvent, such as n-hexane, to dissolve the essential oil from the plant material. nih.gov The solvent is then evaporated to leave behind the concentrated extract. Ultrasonic-assisted extraction is a variation that uses sound waves to enhance the extraction process. mdpi.com

Isolation and Purification of elemicin from the extracted essential oil often involves chromatographic techniques:

Column Chromatography: This is a fundamental technique used to separate the components of a mixture. The essential oil is passed through a column packed with a stationary phase (like silica (B1680970) gel), and different compounds are eluted with a mobile phase (a solvent or mixture of solvents). nih.gov

Medium Pressure Liquid Chromatography (MPLC): This is a more advanced form of column chromatography that uses a pump to move the mobile phase through the column, allowing for better separation. scispace.com

Gas Chromatography (GC): This technique is used to separate and analyze volatile compounds. It is often coupled with Mass Spectrometry (GC-MS) for the identification and quantification of the individual components of the essential oil, including elemicin. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that uses high pressure to force the solvent through the column, resulting in high resolution and rapid analysis. mdpi.com

The purity and identity of the isolated elemicin are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . scispace.com

The following table summarizes the common methodologies for the extraction and isolation of elemicin:

| Methodology | Description | Application |

| Hydrodistillation | Extraction of volatile compounds by boiling plant material in water. | Extraction of essential oils. |

| Steam Distillation | Extraction of volatile compounds using steam. | Extraction of essential oils. |

| Solvent Extraction | Use of solvents like n-hexane to dissolve essential oils. | Initial extraction from plant material. |

| Column Chromatography | Separation of compounds based on their affinity for a stationary phase. | Isolation and purification of elemicin from essential oil. |

| MPLC | A more efficient form of column chromatography using a pump. | Purification of elemicin. |

| GC-MS | Separation and identification of volatile compounds. | Quantification and identification of elemicin in essential oils. |

| HPLC | High-resolution separation of compounds. | Quantitative analysis of elemicin. |

| NMR Spectroscopy | Determination of the molecular structure of a compound. | Structural elucidation of isolated elemicin. |

Biosynthesis and Endogenous Metabolic Pathways of 4 Propenyl 2,6 Dimethoxyphenol

Elucidation of Precursor Compounds and Initial Enzymatic Transformations

The biosynthesis of elemicin (B190459) follows a specialized branch of the phenylpropanoid pathway. smolecule.com It originates from the conversion of phenylalanine by phenylalanine ammonia-lyase. researchgate.net The general phenylpropanoid pathway involves several key enzymatic steps, including deamination, hydroxylation, methylation, and side-chain reduction, to produce intermediates like feruloyl-coenzyme A. smolecule.com

Recent research, particularly in carrot (Daucus carota), has revealed that the biosynthesis of elemicin can proceed through an (iso)eugenol-independent pathway. researchgate.netnih.gov This alternative route diverges from the well-known lignin (B12514952) biosynthetic pathway after the formation of sinapyl alcohol. researchgate.netnih.gov In this pathway, sinapyl alcohol is a critical precursor. It is converted to sinapyl acetate (B1210297), which then serves as a direct substrate for subsequent enzymatic reactions leading to the formation of elemicin's immediate precursors. researchgate.netnih.govresearchgate.net This discovery highlights a significant branch point in phenylpropanoid metabolism, allowing for the synthesis of diverse phenylpropenes. smolecule.com

Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters

Several key enzymes that catalyze the specific steps in elemicin biosynthesis have been identified and characterized, primarily through studies in carrot. researchgate.netnih.gov These enzymes belong to reductase and methyltransferase families.

(Iso)eugenol Synthase (DcE(I)GS1) : This NADPH-dependent reductase was previously characterized and is responsible for converting coniferyl acetate to eugenol (B1671780). researchgate.net However, in the context of the (iso)eugenol-independent pathway for elemicin, it utilizes sinapyl acetate as a substrate to produce an immediate precursor of elemicin. researchgate.netnih.gov This enzyme exhibits dual specificity, also producing the propenyl-phenol isoeugenol (B1672232) alongside the allylphenol eugenol from coniferyl acetate. researchgate.net

5-methoxy isoeugenol synthase (DcMIS) : A newly identified NADPH-dependent reductase, DcMIS plays a crucial role in the biosynthesis of isoelemicin (B132633), a structural isomer of elemicin. researchgate.netnih.govresearchgate.net Like DcE(I)GS1, it uses sinapyl acetate as a substrate but produces 5-methoxy isoeugenol, the immediate precursor to isoelemicin. smolecule.comresearchgate.net The discovery of DcMIS has provided significant insight into the enzymatic diversification of phenylpropene synthesis. smolecule.com

O-methyltransferase (Dc5-ME(I)OMT) : The final step in the biosynthesis of both elemicin and isoelemicin is catalyzed by the same newly characterized S-adenosyl-L-methionine:5-methoxy(iso)eugenol O-methyltransferase. researchgate.netnih.gov This enzyme methylates the para-hydroxyl group of the respective precursors formed by DcE(I)GS1 and DcMIS, completing the biosynthetic pathway. smolecule.comresearchgate.netnih.gov Comparative analyses with other O-methyltransferases, such as DcE(I)OMT1 (involved in methyleugenol biosynthesis), have shown distinct substrate preferences and catalytic efficiencies, highlighting the specificity that governs the production of different phenylpropenes. researchgate.net

Table 1: Key Enzymes in Elemicin Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Class | Substrate | Product | Role in Pathway |

|---|---|---|---|---|---|

| (Iso)eugenol Synthase | DcE(I)GS1 | NADPH-dependent reductase | Sinapyl Acetate | Elemicin precursor | Catalyzes the formation of the immediate precursor of elemicin. researchgate.netnih.gov |

| 5-methoxy isoeugenol synthase | DcMIS | NADPH-dependent reductase | Sinapyl Acetate | 5-methoxy isoeugenol | Catalyzes the formation of the immediate precursor of isoelemicin. smolecule.comresearchgate.net |

Regulatory Mechanisms Governing Elemicin Biosynthesis in Planta

The biosynthesis of phenylpropanoids, including elemicin, is tightly regulated within the plant. smolecule.com These regulatory mechanisms operate at multiple levels—transcriptional, post-transcriptional, and post-translational—to control the flux through the pathway and the production of specific compounds. smolecule.com The expression of genes encoding the biosynthetic enzymes is a key point of control. researchgate.net For instance, the expression level of the gene for the α subunit of certain enzymes can be a critical factor in regulating the biosynthesis of related compounds. researchgate.net

The divergence of the elemicin pathway from lignin biosynthesis represents a significant regulatory node. researchgate.netnih.gov This bifurcation allows the plant to allocate metabolic resources towards the production of either structural polymers (lignin) or specialized secondary metabolites like phenylpropenes, depending on developmental stage or environmental cues. researchgate.netjmp.ir Phenylpropanoids are often produced in response to biotic and abiotic stresses, serving as defense compounds for the plant. jmp.ir The specific regulatory factors, such as transcription factors that control the expression of the DcMIS or Dc5-ME(I)OMT genes, are areas of ongoing research.

Comparative Transcriptomic and Metabolic Profiling Approaches to Biosynthesis

The elucidation of the (iso)eugenol-independent pathway for elemicin biosynthesis was made possible through the use of comparative transcriptomics and metabolic profiling. researchgate.netnih.gov This powerful approach involves comparing the gene expression profiles (transcriptomes) and the chemical profiles (metabolomes) of different plant varieties or tissues that produce varying levels and types of phenylpropenes. researchgate.netresearcher.life

In a key study, researchers used two carrot cultivars with different phenylpropene profiles. researchgate.netnih.gov By correlating the abundance of specific compounds like elemicin with the expression levels of thousands of genes, they could identify candidate genes potentially involved in its biosynthesis. researchgate.net This comparative analysis led to the successful identification of DcMIS and Dc5-ME(I)OMT. researchgate.netnih.gov

This "omics" approach is highly effective for discovering genes in specialized metabolic pathways. nih.govmdpi.com It allows scientists to generate hypotheses about gene function based on co-expression patterns with known pathway genes, which can then be confirmed through biochemical assays of the encoded enzymes expressed in heterologous systems like yeast or E. coli. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Propenyl-2,6-dimethoxyphenol (B1599973) |

| 5-methoxy isoeugenol |

| Coniferyl acetate |

| Elemicin |

| Eugenol |

| Feruloyl-coenzyme A |

| Isoelemicin |

| Isoeugenol |

| Lignin |

| Methyleugenol |

| Phenylalanine |

| Sinapyl acetate |

Synthetic Chemistry and Structural Derivatization of 4 Propenyl 2,6 Dimethoxyphenol

Total Synthesis Approaches to the Elemicin (B190459) Core Structure

The synthesis of the elemicin core, characterized by a 1,2,3-trimethoxy-5-allylbenzene structure, has been accomplished through several strategic pathways. These approaches often leverage readily available starting materials and employ classical organic reactions to construct the target molecule.

One established method begins with syringol (2,6-dimethoxyphenol) and allyl bromide. wikipedia.org This synthesis proceeds through a Williamson ether synthesis to form the allyl aryl ether, followed by a thermal Claisen rearrangement. A key feature of this route is a subsequent Cope rearrangement, which directs the allyl group to the para position with high yield (over 85%), as both ortho positions are blocked by methoxy (B1213986) groups. wikipedia.org

A more recent and economical synthetic route utilizes eugenol (B1671780), an abundant and less expensive starting material. google.com This process involves a two-stage ortho-oxidation of eugenol to produce 5-hydroxy-eugenol. The final step is the methylation of the newly introduced hydroxyl group to yield elemicin. google.com This method also provides access to myristicin (B1677595) derivatives through a related methylenation reaction. google.com Specific reagents employed in this multi-step conversion include hexamine and glacial acetic acid for the initial formylation of eugenol, followed by oxidation with hydrogen peroxide, and finally methylation with agents like dimethyl sulphate. google.com

The Wittig reaction has also been noted as a viable method for constructing the olefinic side chain, particularly in the synthesis of isotopically labeled elemicin for metabolic studies. acs.org

Table 1: Comparison of Total Synthesis Routes to Elemicin

| Starting Material | Key Reactions | Reagents Mentioned | Reported Yield | Reference |

| Syringol | Williamson ether synthesis, Claisen rearrangement, Cope rearrangement | Allyl bromide | >85% | wikipedia.org |

| Eugenol | Ortho-oxidation (e.g., Duff reaction), Dakin reaction, Methylation | Hexamine, Acetic Acid, H₂O₂, Dimethyl sulphate | Not specified | google.com |

| 3,4,5-Trimethoxybenzaldehyde | Wittig Reaction (for side chain construction on a pre-existing aromatic core) | Not specified in detail, but applicable for labeled synthesis | Not specified | acs.org |

Design and Synthesis of Elemicin Analogs and Derivatives

The structural backbone of elemicin provides a versatile scaffold for the synthesis of various analogs and derivatives. These modifications are often aimed at exploring structure-activity relationships for various biological targets.

A notable transformation is the conversion of elemicin into kigelin. researchgate.net This suggests that the propenyl side chain and the methoxy groups can be chemically manipulated to produce more complex structures. Furthermore, the synthetic pathway starting from eugenol can be adapted to produce myristicin analogs by employing a methylenation step instead of methylation on the 5-hydroxy-eugenol intermediate. google.com

The synthesis of non-benzofuranoid neolignans, which are structurally related to elemicin, has also been achieved. For example, (+)-surinamensin was synthesized in a two-step sequence involving the coupling of 1-(3,4,5-trimethoxyphenyl)-2-bromopropan-1-one with isoeugenol (B1672232), followed by the reduction of the resulting ketone. nih.gov This demonstrates how the trimethoxyphenyl moiety, central to elemicin's structure, can be incorporated into more complex dimeric structures. nih.gov

Table 2: Selected Elemicin Analogs and Their Synthetic Precursors

| Derivative Name | Structural Modification from Elemicin | Synthetic Precursor(s) | Reference |

| Isoelemicin (B132633) | Isomerization of the propenyl side chain (prop-1-enyl instead of prop-2-enyl) | Elemicin | semanticscholar.org |

| Myristicin Analog | Replacement of one methoxy group with a methylenedioxy bridge | 5-hydroxy-eugenol | google.com |

| Kigelin | Further elaboration of the elemicin structure (details not specified) | Elemicin | researchgate.net |

| (+)-Surinamensin | Dimeric neolignan containing the trimethoxyphenyl moiety | 1-(3,4,5-trimethoxyphenyl)-2-bromopropan-1-one, Isoeugenol | nih.gov |

Regioselective and Stereoselective Methodologies in Elemicin Synthesis

Control over regioselectivity and stereoselectivity is crucial for the efficient synthesis of elemicin and its isomers. The synthesis from syringol is a prime example of regioselectivity, where the Cope rearrangement selectively places the allyl group at the para position due to steric hindrance from the ortho-methoxy groups. wikipedia.org

Stereoselectivity is particularly relevant when considering the geometry of the propenyl side chain. While elemicin itself has an allyl (prop-2-enyl) group, its isomer, isoelemicin, possesses a propenyl (prop-1-enyl) group, which can exist as E or Z isomers. A highly E-selective isomerization of the double bond in elemicin to form trans-isoelemicin has been developed using a cobalt catalyst with a specific phosphine-amido-oxazoline ligand. semanticscholar.org This method demonstrates high conversion and stereoselectivity (>100/1 E/Z). semanticscholar.org

Furthermore, methodologies developed for the synthesis of other complex molecules have highlighted the potential for stereocontrolled reactions on precursors that could be adapted for elemicin derivatives. For instance, a diastereoselective approach for synthesizing morphan derivatives has been reported, which exemplifies the application of Michael and hetero-Michael additions to achieve high diastereoselectivity. acs.org While not a direct synthesis of an elemicin derivative, it showcases the types of stereoselective reactions that can be applied to related systems. acs.org

Table 3: Examples of Selective Reactions in the Synthesis of Elemicin and Isomers

| Reaction Type | Substrate | Catalyst/Reagents | Selectivity Achieved | Product | Reference |

| Rearrangement | Syringol allyl ether | Heat | Regioselective (para-substitution) | Elemicin | wikipedia.org |

| Isomerization | Elemicin | Cobalt complex with phosphine-amido-oxazoline ligand | Stereoselective (E/Z > 100/1) | trans-Isoelemicin | semanticscholar.org |

Computational Chemistry in the Prediction and Optimization of Elemicin Derivatives

Computational chemistry has become an invaluable tool for understanding the properties of elemicin and for guiding the design of its derivatives. Quantum chemical calculations have been employed to investigate the structure-genotoxicity relationships of various allylbenzenes and propenylbenzenes, including elemicin. nih.gov These studies have shown that the relative stability of the carbonium ion intermediates, formed during metabolic activation, is a key factor in the genotoxic potential of these compounds. nih.gov

More recent studies have used quantum chemical calculations and molecular dynamics simulations to compare the metabolic activation of elemicin and its close structural analog, myristicin. acs.orgnih.gov These computational models revealed that differences in the aromaticity of the benzene (B151609) ring, influenced by the substituent groups (three methoxy groups in elemicin vs. a methylenedioxy ring and one methoxy group in myristicin), affect the interaction of the allyl side chain with metabolic enzymes like CYP3A4. acs.orgnih.gov

Physiologically based kinetic (PBK) modeling has also been applied to predict the metabolic activation of elemicin in rats and humans. acs.org These models help to understand species-specific differences in the formation of reactive metabolites and allow for a comparative risk assessment with related compounds like estragole (B85927) and methyleugenol. acs.orgmdpi.com Such computational approaches are crucial for predicting the metabolic fate of new, synthetically designed elemicin derivatives, thereby helping to optimize their properties and minimize potential toxicity early in the development process. acs.orgacs.org

Table 4: Applications of Computational Chemistry to Elemicin and Analogs

| Computational Method | Focus of Study | Key Finding | Compounds Studied | Reference(s) |

| Quantum Mechanics (AM1) | Structure-genotoxicity relationships | The stability of the carbonium ion intermediate correlates with genotoxicity. | Elemicin, Estragole, Safrole, Myristicin, etc. | nih.gov |

| Quantum Chemistry & MD | Comparison of metabolic activation | Ring aromaticity affects interaction with CYP enzymes and the formation of reactive metabolites. | Elemicin, Myristicin | acs.orgnih.gov |

| Physiologically Based Kinetic (PBK) Modeling | Prediction of species differences in metabolic activation and risk assessment | Provides insight into the formation of carcinogenic metabolites in rats vs. humans and allows read-across to other alkenylbenzenes. | Elemicin, Estragole, Methyleugenol | acs.orgmdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Propenyl 2,6 Dimethoxyphenol

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic techniques are essential for the separation and quantification of 4-propenyl-2,6-dimethoxyphenol (B1599973) from various matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. acs.org In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. acs.org The separated components then enter the mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint.

For instance, the National Institute of Standards and Technology (NIST) maintains a spectral library that includes the electron ionization mass spectrum of this compound, which can be used for its identification. nist.gov The Human Metabolome Database also provides predicted GC-MS spectra for both the non-derivatized form and the trimethylsilyl (B98337) (TMS) derivative of the compound, which can aid in its identification. hmdb.cahmdb.ca Derivatization is a common practice in GC-MS to improve the volatility and thermal stability of analytes. acs.org

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

| CAS Registry Number | 20675-95-0 | nist.gov |

| Formula | C₁₁H₁₄O₃ | nist.gov |

| Molecular Weight | 194.2271 g/mol | nist.gov |

| GC Column Type | Capillary, HP-5MS | nist.gov |

| Retention Index (Van Den Dool and Kratz) | 1703.8 (non-polar column) | nist.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly useful for analyzing less volatile or thermally labile compounds. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by subjecting specific ions to further fragmentation and analysis. nih.gov The Human Metabolome Database contains predicted LC-MS/MS spectra for this compound at different collision energies, which is valuable for its identification and structural confirmation. hmdb.ca

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS):

UPLC-QTOF-MS combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. This powerful combination allows for the sensitive and accurate identification and quantification of compounds in complex mixtures. nsf.gov Studies have utilized UPLC-QTOF-MS to identify this compound in plant extracts and other biological samples. researchgate.netunipd.it The high resolving power of QTOF-MS is crucial for differentiating between isomers and compounds with similar masses. nih.gov

Spectroscopic Techniques in Elucidating Molecular Structure and Conformation

Spectroscopic techniques are indispensable for determining the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound. For its isomer, 4-allyl-2,6-dimethoxyphenol, detailed ¹H and ¹³C NMR data are available in public databases like PubChem, which can be used as a reference for structural comparison. nih.gov These spectra reveal the chemical environment of each proton and carbon atom, allowing for the precise assignment of the molecular structure. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for 4-Allyl-2,6-dimethoxyphenol (Isomer)

| Chemical Shift (ppm) | Intensity |

| 131.11 | 291.00 |

| 115.72 | 467.00 |

| 137.62 | 436.00 |

| 40.34 | 479.00 |

| 133.10 | 160.00 |

| 105.25 | 688.00 |

| 147.04 | 427.00 |

| 56.29 | 1000.00 |

| Source: PubChem CID 226486 nih.gov |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) group, the aromatic ring, the ether linkages (-O-CH₃), and the propenyl side chain. rsc.org Predicted IR spectra for related compounds are available in databases, which can aid in the interpretation of experimental data. hmdb.ca

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis absorption spectrum can be measured to characterize the compound and is sometimes used for quantification. rsc.org

Mass Spectrometry Approaches for Metabolite Identification and Profiling

Mass spectrometry is a key technology for identifying and profiling the metabolites of this compound. The fragmentation patterns observed in the mass spectra provide structural information that is crucial for identifying metabolites formed through various biotransformation pathways. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites with high accuracy. mdpi.com

Metabolite profiling studies, often employing GC-MS or LC-MS, can track the metabolic fate of this compound in biological systems. This information is critical for understanding its biological activity and potential biotransformations.

Hyphenated Techniques for Comprehensive Analysis in Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as plant extracts or biological fluids, necessitates the use of hyphenated analytical techniques. mdpi.com These techniques couple a separation method with a detection method, providing both separation and identification capabilities in a single analysis. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) or gas chromatography with mass spectrometry (GC-MS) are powerful examples of hyphenated techniques. core.ac.uk These methods offer high selectivity and sensitivity, which are essential for detecting and quantifying low levels of the compound in the presence of many other interfering substances. nist.govmdpi.com The use of multidimensional techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can further enhance the separation power for extremely complex samples. core.ac.uk

Validation and Quality Control of Analytical Methods for Elemicin (B190459) Research

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the results obtained in the study of this compound (an isomer of elemicin). Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. core.ac.uk

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quality control measures, such as the use of certified reference materials and the regular calibration of instruments, are essential to ensure the ongoing performance of the analytical methods. nist.gov

Mechanistic Investigations of 4 Propenyl 2,6 Dimethoxyphenol in Biological Systems

Identification of Molecular Targets and Receptor Interactions

The psychoactive effects of 4-propenyl-2,6-dimethoxyphenol (B1599973), also known as elemicin (B190459), are thought to be linked to its interaction with serotonin (B10506) receptors, specifically the 5-HT2A receptors. wikipedia.org This interaction is a common characteristic of many psychedelic compounds. wikipedia.org However, the exact nature of elemicin's psychoactivity is still under investigation, with some suggesting its effects are more deliriant than classic hallucinogenic. wikipedia.org

Beyond its potential psychoactive properties, elemicin has been identified as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) through metabolic activation. wikipedia.org It is also known to bind to DNA, which has implications for its potential genotoxicity. foodb.ca The compound's biological activities also include antimicrobial, antioxidant, and antiviral effects. wikipedia.org

Modulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

Currently, there is limited direct research available specifically detailing the modulation of MAPK, NF-κB, and PI3K/Akt cellular signaling pathways by this compound. While the broader class of alkenylbenzenes, to which elemicin belongs, is known to influence various cellular processes, specific data on elemicin's interaction with these key signaling cascades is not extensively documented in the provided search results. Further research is needed to elucidate the precise effects of elemicin on these critical pathways.

Regulation of Gene Expression and Protein Synthesis by Elemicin

Elemicin has been shown to influence gene expression, notably in the context of its metabolic activation and subsequent toxicity. Studies indicate that elemicin can form DNA adducts, suggesting an interaction with genetic material that could potentially alter gene expression. mdpi.comnih.gov The metabolic activation of elemicin is a critical factor in its biological effects, including its potential to induce genotoxicity and carcinogenicity. wikipedia.org However, the specific genes and protein synthesis pathways directly regulated by elemicin are not extensively detailed in the currently available research.

Enzymatic Modulation and Biochemical Process Impact

The metabolism of this compound significantly influences its biological activity. A key enzymatic process is its metabolic activation, which can lead to the inhibition of enzymes such as Stearoyl-CoA Desaturase 1 (SCD1). wikipedia.org This activation is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govacs.orgsmolecule.com

The metabolic process involves several phase I reactions, including demethylation, hydroxylation, hydration, allyl rearrangement, reduction, hydroformylation, and carboxylation. mdpi.com Following these initial transformations, the resulting metabolites undergo phase II conjugation with molecules like cysteine, N-acetylcysteine (NAC), glucuronic acid, glycine, and taurine (B1682933) to facilitate excretion. mdpi.comnih.gov

The enzymatic oxidation of the related compound 2,6-dimethoxyphenol (B48157) by laccase has been shown to produce a dimer with enhanced antioxidant capacity. researchgate.net This suggests that enzymatic modification can significantly alter the bioactive properties of these phenolic compounds.

Cellular and Molecular Mechanisms of Metabolic Activation and Reactivity (e.g., 1'-hydroxylation, conjugation with thiols, CYP involvement)

The metabolic activation of this compound is a critical determinant of its biological activity and potential toxicity. A primary pathway of this activation is 1'-hydroxylation, a reaction mediated by cytochrome P450 (CYP) enzymes. nih.govacs.org This step transforms elemicin into a more reactive metabolite, 1'-hydroxyelemicin. nih.govacs.org

Studies have identified several CYP isoenzymes involved in this bioactivation process, with CYP1A1, CYP1A2, and CYP3A4 being particularly notable. nih.govacs.orgsmolecule.com The resulting 1'-hydroxyelemicin is an electrophilic intermediate that can readily react with cellular nucleophiles. nih.gov

One of the key detoxification pathways for this reactive metabolite is conjugation with thiols, such as cysteine and N-acetylcysteine (NAC). nih.govacs.org This conjugation process, a phase II metabolic reaction, leads to the formation of more water-soluble and readily excretable adducts. mdpi.comnih.gov The formation of these thiol conjugates serves as evidence for the in vivo generation of the reactive 1'-hydroxyelemicin metabolite. nih.gov The reaction with thiols typically occurs through the formation of a stable thioether bond. thermofisher.com

The table below details the key enzymes and molecules involved in the metabolic activation and detoxification of elemicin.

| Process | Key Molecules/Enzymes | Description |

| Metabolic Activation | ||

| 1'-Hydroxylation | CYP1A1, CYP1A2, CYP3A4 | Oxidation of the 1'-position of the propenyl side chain to form the reactive metabolite 1'-hydroxyelemicin. nih.govacs.orgsmolecule.com |

| Reactivity of Metabolite | ||

| Formation of Reactive Intermediates | 1'-hydroxyelemicin | An electrophilic metabolite that can interact with cellular macromolecules. nih.gov |

| Detoxification | ||

| Conjugation with Thiols | Cysteine, N-acetylcysteine (NAC) | The reactive metabolite is conjugated with thiols to form stable, excretable adducts. nih.govacs.org |

In Vitro Biological Activities of 4 Propenyl 2,6 Dimethoxyphenol

Antimicrobial Activity against Microbial Strains (e.g., bacteria, fungi)

The antimicrobial potential of methoxyphenol compounds has been a subject of scientific inquiry. Phenolic compounds, in general, can exert antimicrobial effects through various mechanisms, including the inhibition of bacterial enzymes, disruption of cytoplasmic membranes, and preventing biofilm formation nih.gov. Studies on compounds structurally related to 4-Propenyl-2,6-dimethoxyphenol (B1599973), such as eugenol (B1671780) (4-Allyl-2-methoxyphenol), have demonstrated notable antimicrobial activity. For instance, eugenol has shown high inhibition percentages (~80–90%) against foodborne pathogens and spoilage bacteria, including S. putrefaciens, B. thermosphacta, and S. aureus nih.gov.

While direct studies on this compound are limited, research on derivatives and similar structures suggests potential efficacy. For example, synthesized derivatives of 2,6-dimethoxy-4-((phenylamino) methyl) phenol (B47542) have shown significant activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans researchgate.net. Another study investigated 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives, finding some to have antifungal activity against the phytopathogen Botrytis cinerea mdpi.com. These findings on related structures indicate that the 2,6-dimethoxy-phenol skeleton is a promising scaffold for developing antimicrobial agents.

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

This compound has been identified as a component in plant extracts with notable antioxidant capabilities. The primary mechanism of antioxidant action for phenolic compounds involves donating a hydrogen atom or an electron to neutralize free radicals and other reactive oxygen species (ROS) nih.govnih.gov. Common in vitro methods to evaluate this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays mdpi.compan.pl.

In a study on protocorms of Dendrobium amoenum, a phenol-rich fraction containing 2,6-dimethoxy-4-(2-propenyl)-phenol was evaluated for its antioxidant properties nih.gov. This fraction demonstrated potent free radical scavenging activity, inhibiting 50% of DPPH free radicals at a concentration of 63.73 μg/ml nih.gov. The structurally similar compound 4-Vinyl-2,6-dimethoxyphenol, known as canolol, is also recognized as a very strong antioxidant with antimutagenic properties researchgate.net. The antioxidant capacity of phenols is influenced by their chemical structure, and the presence of methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring in this compound is crucial to this activity nih.gov.

Interactive Data Table: Antioxidant Activity of a Fraction Containing this compound

| Assay Type | Result (IC50) | Source |

|---|

Anti-inflammatory Effects in Cellular Models and Related Mechanisms

The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) dovepress.com. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, excessive NO production is a hallmark of inflammation mdpi.com. The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for this production, is a key mechanism of action dovepress.commdpi.com.

Studies on compounds with high structural similarity to this compound provide strong evidence for its potential anti-inflammatory effects. For example, isoeugenol (B1672232), which shares the propenyl-methoxyphenol core structure, effectively inhibited LPS-dependent NO production in RAW264.7 macrophages nih.gov. This inhibition was attributed to the suppression of iNOS protein synthesis. Isoeugenol also markedly inhibited the expression of cyclooxygenase-2 (COX-2), another important pro-inflammatory mediator nih.gov. These findings suggest that this compound likely shares these anti-inflammatory mechanisms, acting by downregulating the expression of iNOS and COX-2.

Enzyme Inhibition Studies (e.g., anti-acetylcholinesterase, amylase inhibitory, anti-tyrosinase)

Phenolic compounds are known to interact with and inhibit various enzymes, which is a basis for many of their therapeutic effects.

Anti-acetylcholinesterase (AChE) Activity: Acetylcholinesterase inhibitors are used to treat cognitive symptoms in Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) scielo.org.conih.gov. Polyphenols, including cinnamic acid derivatives, have been reported to possess AChE inhibitory activity nih.gov. While direct studies on this compound are not prominent, the general capacity of phenolic structures to inhibit AChE suggests it may be a candidate for such activity nih.gov.

Anti-tyrosinase Activity: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal industries for treating hyperpigmentation nih.govmdpi.com. Many natural phenolic compounds and flavonoids have been identified as potent tyrosinase inhibitors nih.govnih.gov. For instance, certain flavans have demonstrated strong mushroom tyrosinase inhibition with IC50 values as low as 8.6 µM nih.gov. Given that various phenolic structures can inhibit this enzyme, this compound could potentially possess anti-tyrosinase properties, although specific experimental validation is required.

Studies on Cellular Proliferation, Differentiation, and Apoptosis Induction

The influence of phenolic compounds on cancer cells, including the inhibition of proliferation and induction of apoptosis (programmed cell death), is an active area of research. A fraction derived from Dendrobium amoenum containing 2,6-dimethoxy-4-(2-propenyl)-phenol was found to have cytotoxic effects against HeLa (human cervical cancer) and U2OS (human osteosarcoma) cell lines nih.gov. Notably, this fraction was non-toxic to normal human epithelium cells, suggesting a degree of selectivity towards cancer cells. The half-maximal inhibitory concentration (IC50) for the growth of HeLa cells was 67.03 μg/ml and for U2OS cells was 207.40 μg/ml nih.gov.

Furthermore, research on related phenolic structures supports these findings. A synthetic analog, 4-methyl-2,6-bis(1-phenylethyl)phenol, exhibited strong anti-proliferative activity and induced apoptotic signs in C6 glioma cells, including nuclear fragmentation and chromatin condensation nih.govnih.govresearchgate.net. The related compound canolol has also been shown to reduce apoptosis in human cancer SW480 cells under conditions of oxidative stress researchgate.net. These results collectively suggest that this compound may possess anti-cancer properties by inhibiting cell proliferation and promoting apoptosis.

Interactive Data Table: Cytotoxic Activity of a Fraction Containing this compound

| Cell Line | Activity (IC50) | Cell Type | Source |

|---|---|---|---|

| HeLa | 67.03 µg/ml | Human Cervical Cancer | nih.gov |

Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The interaction of bioactive compounds can lead to synergistic (enhanced) or antagonistic (reduced) effects. Studies on polymethoxyflavones have demonstrated that binary mixtures can result in synergistic antioxidant and bioactive effects mdpi.com. Similarly, certain plant-derived alkaloids have shown synergistic activity when combined with conventional antibiotics, potentiating their effects against resistant bacteria nih.gov. While specific studies detailing the synergistic or antagonistic interactions of pure this compound with other compounds have not been identified, the precedent set by other polyphenols suggests this is a plausible area for future investigation. The complex mixtures found in natural extracts often exhibit enhanced activity compared to isolated compounds, hinting at underlying synergistic interactions mdpi.com.

Dose-Response Characterization in In Vitro Models (e.g., IC50 values)

The efficacy of a bioactive compound is quantified through dose-response studies, with the IC50 value representing the concentration required to inhibit a specific biological process by 50%. For a phenol-rich fraction containing this compound, specific IC50 values have been determined for its antioxidant and cytotoxic activities nih.gov.

Interactive Data Table: Summary of IC50 Values for a Fraction Containing this compound

| Biological Activity | Assay/Cell Line | IC50 Value | Source |

|---|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 63.73 µg/ml | nih.gov |

| Cytotoxicity | HeLa Cells | 67.03 µg/ml | nih.gov |

These values provide a quantitative measure of the potency of the extract fraction. For comparison, potent polyphenols investigated for anti-inflammatory activity have shown IC50 values for NO inhibition of less than 6 µM mdpi.com. The IC50 values are critical for comparing the potency of different compounds and for guiding further research into their potential applications.

In Vivo Pharmacological Investigations of 4 Propenyl 2,6 Dimethoxyphenol in Animal Models

Efficacy Studies in Pre-clinical Disease Models (e.g., anti-influenza, lipid metabolism modulation)

While direct studies isolating the in vivo efficacy of 4-Propenyl-2,6-dimethoxyphenol (B1599973) are limited, research on extracts containing this compound, such as propolis, provides insights into its potential therapeutic effects. In murine models of influenza virus infection, oral administration of a Brazilian propolis extract, AF-08, which contains this compound, demonstrated significant anti-influenza activity. nih.gov Mice infected with the influenza virus and treated with the extract showed a reduction in body weight loss and prolonged survival times compared to untreated groups. nih.gov Furthermore, the extract significantly reduced viral yields in the bronchoalveolar lavage fluids of the lungs, indicating an inhibitory effect on viral replication. nih.gov The efficacy of the extract was found to be dose-dependent. nih.gov

In the context of lipid metabolism, studies on related phenolic compounds suggest potential modulatory effects. For instance, some investigations have shown that certain plant extracts can influence energy and lipid metabolism, indicating a potential area for future research regarding this compound.

Table 1: Summary of In Vivo Efficacy of a Propolis Extract (AF-08) Containing this compound in a Murine Influenza Model

| Parameter | Observation in Treated Mice | Reference |

| Body Weight Loss | Significantly reduced compared to control | nih.gov |

| Survival Time | Significantly prolonged compared to control | nih.gov |

| Viral Yield (Lungs) | Significantly reduced compared to control | nih.gov |

Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Metabolism, Excretion)

Detailed pharmacokinetic studies specifically on this compound in animal models are not extensively documented in publicly available literature. However, general principles of absorption, distribution, metabolism, and excretion (ADME) for similar phenolic compounds can be inferred. Following oral administration, phenolic compounds are typically absorbed from the gastrointestinal tract. The degree of absorption can be influenced by factors such as the animal species and the specific formulation of the compound.

Once absorbed, these compounds are distributed throughout the body via the circulatory system. The metabolism of xenobiotics, including phenolic compounds, primarily occurs in the liver, where they undergo enzymatic modifications to facilitate excretion. researchgate.net Excretion of the parent compound and its metabolites typically occurs through urine and feces. researchgate.netnih.gov Biliary excretion is also a significant route for many compounds, where they are eliminated into the feces. nih.gov

Tissue Distribution and Accumulation Patterns in Animal Systems

Specific data on the tissue distribution and accumulation of this compound in animal systems is scarce. However, studies on other xenobiotics in rats have shown that after administration, radioactivity is often observed in various tissues, with higher concentrations frequently found in the liver and kidneys, the primary organs of metabolism and excretion. nih.gov The distribution to other tissues such as the lungs, adrenal glands, and fat has also been noted for some compounds. nih.gov The potential for accumulation in tissues is a key aspect of pharmacokinetic studies; for some compounds, repeated administration does not lead to accumulation, with a steady state of excretion being maintained. nih.gov

Biotransformation Pathways and Metabolite Identification in Animal Systems (e.g., cinnamoyl pathway, epoxide-diol pathway, O-demethylation)

The biotransformation of this compound in animal systems is expected to follow metabolic pathways common to other phenolic compounds. These pathways aim to increase the water solubility of the compound to facilitate its excretion. Key biotransformation reactions include:

O-demethylation: The methoxy (B1213986) groups on the phenyl ring are susceptible to enzymatic removal, a common metabolic pathway for methoxylated phenols.

Cinnamoyl pathway: The propenyl side chain can be metabolized through pathways similar to those for other cinnamoyl compounds.

Epoxide-diol pathway: The double bond in the propenyl group can be a target for epoxidation by cytochrome P450 enzymes, followed by hydrolysis to a diol.

Metabolites are often conjugated with glucuronic acid or sulfate (B86663) to further increase their polarity before excretion. The identification of specific metabolites in urine and feces is crucial for understanding the complete metabolic fate of the compound. For other xenobiotics, multiple metabolites have been identified in the urine of rats, indicating extensive biotransformation. nih.gov

Impact on Specific Organ Systems and Biological Processes in Animal Models (e.g., liver function, gut microbiota modulation)

The liver is a primary target for the effects of xenobiotics due to its central role in metabolism. High doses of certain compounds can lead to liver injury, as indicated by changes in liver enzyme levels and histopathological alterations. nih.gov

Recent research has highlighted the significant interaction between polyphenols and the gut microbiota. nih.gov The gut microbiota can metabolize polyphenols, influencing their bioavailability and biological activity. nih.govnih.gov In turn, polyphenols and their metabolites can modulate the composition and function of the gut microbiota. mdpi.comresearchgate.net This bidirectional relationship can have implications for host health. nih.gov For instance, exposure to certain xenobiotics has been shown to alter the relative abundance of different bacterial phyla in the gut. mdpi.comresearchgate.net

Table 2: Potential Interactions of Phenolic Compounds with Biological Systems in Animal Models

| Biological System | Potential Impact |

| Liver Function | Modulation of metabolic enzyme activity; potential for injury at high doses. nih.gov |

| Gut Microbiota | Biotransformation by gut bacteria; modulation of microbial composition and diversity. nih.govmdpi.comresearchgate.net |

Investigations into DNA Damage and Adduct Formation in Animal Tissues

The potential for xenobiotics to cause DNA damage is a critical aspect of toxicological evaluation. Some chemicals can be metabolically activated to reactive intermediates that can bind to DNA, forming DNA adducts. nih.gov The formation of DNA adducts is considered a key step in the initiation of chemical carcinogenesis. nih.gov

Degradation, Stability, and Environmental Dynamics of 4 Propenyl 2,6 Dimethoxyphenol

Photostability and Thermostability under Experimental Conditions

The intrinsic stability of 4-propenyl-2,6-dimethoxyphenol (B1599973) to light and heat is a key determinant of its persistence in various environments and its integrity in laboratory settings.

Photostability: Limited direct research has been published on the photostability of this compound. However, the photocatalytic degradation of other phenolic compounds has been studied. For instance, the degradation of 4-tert-octylphenol (B29142) has been investigated using titanium dioxide as a photocatalyst. While this provides a potential pathway for the degradation of phenolic compounds in the presence of light and a catalyst, specific data on the photolytic stability of this compound under various light conditions (e.g., UV, visible light) is not readily available in the reviewed literature.

Thermostability: Specific thermostability data for this compound is scarce. However, a study on the stability of a closely related compound, 2-methoxy-4-(2-propenyl)hydroxybenzene (an isomer), in liver tissue provides some insight into how temperature can affect its persistence. The study found that the duration of preservation of this compound decreased as the temperature increased researchgate.net.

Stability of 2-methoxy-4-(2-propenyl)hydroxybenzene in Liver Tissue at Various Temperatures

| Temperature (°C) | Storage Duration (days) |

|---|---|

| -22 | 385 |

| 4 | 357 |

| 12 | 301 |

| 20 | 245 |

| 30 | 217 |

These findings suggest that this compound is likely to be more stable at lower temperatures. The propenyl and methoxy (B1213986) functional groups may influence its thermal degradation profile, but further research is needed to establish its specific decomposition temperatures and kinetics.

pH-Dependent Degradation and Transformation Pathways

The pH of the surrounding medium can significantly influence the degradation rate and transformation pathways of phenolic compounds. For phenols in general, the state of ionization, which is pH-dependent, affects their reactivity. The phenoxide ion, formed under alkaline conditions, is typically more susceptible to oxidation than the undissociated phenol (B47542).

While specific studies on the pH-dependent degradation of this compound were not identified in the available literature, research on other phenolic compounds indicates that pH is a critical factor. For example, the formation of 4-ethylphenol (B45693) from p-coumaric acid, a process involving phenolic intermediates, is pH-dependent, with acidification of the storage medium being an effective preventative measure. This suggests that the stability of the phenolic ring and its substituents in this compound is likely to be influenced by pH. Further investigation is required to delineate the specific degradation products and reaction kinetics under different pH conditions.

Microbial Biotransformation and Environmental Persistence Studies

The environmental fate of this compound is largely determined by its susceptibility to microbial degradation. While direct studies on the microbial biotransformation of this specific compound are limited, research on related propenylbenzenes and alkylphenols provides valuable insights into potential metabolic pathways.

Microorganisms have been shown to metabolize propenylbenzenes, making this a promising area for the production of natural flavors. The biotransformation processes are considered environmentally friendly. The initial steps in the degradation of similar compounds, such as 4-ethylphenol, are catalyzed by enzymes like 4-ethylphenol methylenehydroxylase from Pseudomonas putida. This enzyme acts through dehydrogenation and subsequent hydration. It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound in the environment.

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term ecological impact. The rate of microbial degradation is a primary determinant of a compound's environmental half-life. Without specific studies on this compound, its environmental persistence remains an area for further investigation.

Implications for Sample Handling, Storage, and Experimental Reproducibility in Research

Sample Handling and Storage: Based on the thermostability data of a related compound, it is advisable to store samples of this compound at low temperatures, preferably at -20°C or below, to minimize thermal degradation researchgate.net. Exposure to light should also be minimized to prevent potential photodegradation. The use of amber vials or storage in the dark is recommended. The pH of solutions containing the compound should be controlled and documented, as pH can influence its stability.

Experimental Reproducibility: To ensure the reproducibility of experimental results, it is crucial to consider the stability of this compound under the specific experimental conditions. This includes the temperature, pH, and light exposure during the experiment. Researchers should report these conditions in detail to allow for accurate replication of their work. For long-term studies, it may be necessary to periodically assess the concentration of the compound to account for any degradation that may have occurred.

Advanced Omics Technologies in Elemicin Research

Application of Genomics in Identifying Elemicin-Related Biosynthetic Genes

Genomics, coupled with metabolic profiling, has been instrumental in elucidating the biosynthetic pathways of elemicin (B190459) in plants. By comparing the genetic makeup of different plant varieties that produce varying levels of elemicin, researchers can identify the specific genes responsible for its synthesis.

A notable example is the research conducted on carrot (Daucus carota), a plant known to produce a variety of phenylpropenes. Through comparative transcriptomic analysis of two carrot cultivars with different phenylpropene profiles, scientists have uncovered key enzymatic steps in the elemicin biosynthesis pathway. researchgate.netresearchgate.net This research suggests that the pathway for elemicin can diverge from the lignin (B12514952) biosynthetic pathway after the formation of sinapyl alcohol. researchgate.netresearchgate.net

Key findings from this research include the identification of specific enzymes that catalyze the formation of elemicin precursors. In planta experiments have shown that two distinct NADPH-dependent reductases are involved. One is a newly identified 5-methoxy isoeugenol (B1672232) synthase (DcMIS), and the other is the previously characterized (iso)eugenol synthase (DcE(I)GS1). researchgate.netresearchgate.net Both of these enzymes utilize sinapyl acetate (B1210297) as a substrate to produce the immediate precursors for isoelemicin (B132633) and elemicin, respectively. researchgate.net These genomic and transcriptomic approaches provide a foundational understanding of how plants synthesize this complex molecule.

Table 1: Key Genes Involved in Elemicin Biosynthesis in Daucus carota

| Gene/Enzyme | Abbreviation | Function in Elemicin Biosynthesis |

|---|---|---|

| 5-methoxy isoeugenol synthase | DcMIS | An NADPH-dependent reductase that uses sinapyl acetate as a substrate to form an isoelemicin precursor. researchgate.netresearchgate.net |

| (iso)eugenol synthase 1 | DcE(I)GS1 | An NADPH-dependent reductase that uses sinapyl acetate as a substrate to form an elemicin precursor. researchgate.netresearchgate.net |

Transcriptomics for Gene Expression Profiling in Response to Elemicin Exposure

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism's genome under specific conditions. This technology is a sensitive tool for detecting early cellular responses to exposure to xenobiotics, such as elemicin. nih.gov By profiling the entire transcriptome, researchers can identify which genes are significantly up- or down-regulated following exposure, offering clues about the compound's mechanism of action and potential biological effects. nih.govwepredic.com

While specific transcriptomic studies on elemicin exposure are not extensively detailed in the available literature, the methodology holds significant promise. Such studies would involve exposing a biological system (e.g., cell cultures or animal models) to elemicin and then sequencing the RNA to quantify gene expression levels. wepredic.com The resulting data can reveal which cellular pathways are perturbed. For instance, an increase in the expression of genes involved in oxidative stress or detoxification pathways would suggest that the cells are mounting a defense against the compound. nih.gov Gene co-expression network analysis can further elucidate complex molecular interactions and identify key regulatory genes. mdpi.com

Table 2: Hypothetical Gene Categories Affected by Elemicin Exposure as Revealed by Transcriptomics

| Biological Process | Potential Expression Change | Implication |

|---|---|---|

| Xenobiotic Metabolism | Upregulation | Cellular attempt to metabolize and eliminate the compound. |

| Oxidative Stress Response | Upregulation | Indicates the generation of reactive oxygen species (ROS) and cellular stress. |

| Inflammatory Response | Upregulation | Potential activation of immune and inflammatory pathways. |

| DNA Damage and Repair | Upregulation | Suggests potential genotoxic effects requiring cellular repair mechanisms. |

| Cell Cycle Regulation | Downregulation | Possible inhibition of cell proliferation. |

Proteomics for Global Protein Expression Analysis and Target Identification

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of elemicin research, proteomics can be applied in two main ways: global protein expression analysis and direct target identification. nih.govkorea.ac.kr Global analysis reveals how elemicin exposure alters the abundance of various proteins within a cell or tissue, providing a snapshot of the cellular response at the protein level. nih.govmdpi.com

Target identification, often using chemical proteomics approaches, aims to pinpoint the specific proteins that elemicin directly binds to, thereby elucidating its mechanism of action. nih.govyoutube.comchemrxiv.org Techniques like thermal proteome profiling (TPP) or stability of proteins from rates of oxidation (SPROX) can identify protein targets without chemically modifying the drug molecule. youtube.com These methods are based on the principle that the binding of a small molecule like elemicin can alter a protein's stability. nih.gov Identifying these direct and indirect protein interactors is a critical step in understanding the pharmacological and toxicological effects of a compound. nih.govyoutube.com

Table 3: Potential Protein Pathways and Targets for Elemicin Identified via Proteomics

| Protein/Pathway | Potential Role | Method of Identification |

|---|---|---|

| Cytochrome P450 Enzymes | Metabolize elemicin, potentially leading to detoxification or bioactivation. researchgate.net | Global protein expression analysis. |

| Methionine Aminopeptidases (MetAps) | Inhibition of these enzymes can affect the processing of other proteins. korea.ac.kr | Label-free target identification (e.g., TPP, SPROX). youtube.com |

| Heat Shock Proteins | Increased expression indicates a cellular stress response. | Global protein expression analysis. |

| Kinases | Could be direct or indirect targets, affecting various signaling pathways. youtube.com | Label-free target identification. youtube.com |

Metabolomics for Comprehensive Metabolic Pathway Analysis in Response to Elemicin

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. This approach is highly effective for mapping the metabolic fate of a compound and understanding its impact on endogenous metabolic pathways. nih.govyoutube.com

A comprehensive metabolomic study in mice has provided significant insights into the biotransformation of elemicin. researchgate.netnih.govmdpi.com Using techniques like ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC-QTOFMS), researchers identified a total of 22 different elemicin metabolites in urine, feces, and plasma. nih.govmdpi.com The analysis revealed that the primary metabolic reactions for elemicin include demethylation, hydroxylation, and hydration (Phase I reactions), followed by conjugation with molecules like cysteine, N-acetylcysteine (NAC), and glucuronic acid (Phase II reactions). nih.govmdpi.com These findings demonstrate that metabolomics is a powerful tool for characterizing the complete metabolic pathway of a xenobiotic and can help in understanding its bioactivation and detoxification processes. researchgate.netnih.gov

Table 4: Major Metabolic Reactions and Metabolites of Elemicin Identified by Metabolomics

| Metabolic Phase | Type of Reaction | Examples of Resulting Metabolites/Conjugates |

|---|---|---|

| Phase I | Demethylation, Hydroxylation, Hydration, Allyl rearrangement, Reduction, Carboxylation | 1′-Hydroxyelemicin, 3-(3,4,5-trimethoxyphenyl)-propionic acid. researchgate.netnih.gov |

| Phase II | Conjugation | Cysteine conjugates, N-acetylcysteine (NAC) conjugates, Glucuronic acid conjugates, Glycine conjugates, Taurine (B1682933) conjugates. nih.gov |

Integrated Omics Approaches for Systems-Level Understanding

A truly comprehensive understanding of the biological impact of elemicin requires the integration of data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgmdpi.comnih.gov This systems biology approach allows researchers to connect changes at the gene level with alterations in protein expression and subsequent shifts in metabolic pathways, providing a holistic view of the cellular response. nih.govmdpi.comdtu.dk

For example, an integrated analysis could link the upregulation of specific cytochrome P450 genes (identified by transcriptomics) to an increase in the corresponding protein levels (measured by proteomics) and the appearance of specific elemicin metabolites (detected by metabolomics). nih.gov One study on elemicin exposure in mice combined analysis of gut microbiota with metabolic parameters, revealing that elemicin can induce changes in the gut microbiome which are correlated with alterations in lipid metabolism. nih.gov Such multi-omics studies are crucial for building predictive models of a compound's effects and for understanding the complex interplay between different biological layers. nih.govnih.gov

Table 5: Framework for an Integrated Omics Study of Elemicin

| Omics Layer | Data Provided | Contribution to Systems-Level Understanding |

|---|---|---|

| Genomics | Identifies the genes involved in elemicin biosynthesis in plants. researchgate.net | Provides the genetic basis for elemicin production. |

| Transcriptomics | Quantifies changes in gene expression in response to elemicin exposure. nih.gov | Reveals the initial cellular response and signaling pathways activated. |

| Proteomics | Measures changes in protein levels and identifies direct binding targets. nih.gov | Links gene expression changes to functional protein-level responses. |

| Metabolomics | Identifies and quantifies elemicin metabolites and endogenous metabolic changes. nih.gov | Details the metabolic fate of the compound and its impact on cellular metabolism. |

| Integrated Analysis | Combines all data layers to build a comprehensive model of elemicin's biological effects. nih.gov | Creates a holistic picture from gene to metabolic function, elucidating the complete mechanism of action. |

Future Directions and Research Gaps in 4 Propenyl 2,6 Dimethoxyphenol Studies

Elucidation of Undiscovered Biosynthetic and Biotransformation Enzymes

The biosynthesis of 4-propenyl-2,6-dimethoxyphenol (B1599973) is rooted in the complex phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. nih.govfrontiersin.orgnih.govbioone.org This pathway transforms the amino acid phenylalanine into various monolignols, which are the building blocks of lignin (B12514952). nih.gov this compound is derived from the monolignol sinapyl alcohol, which forms the syringyl (S) units in lignin polymers. nih.gov

While the core enzymatic steps of the phenylpropanoid pathway are well-characterized, there remain significant gaps in our understanding of the specific enzymes and regulatory networks that fine-tune the production of this compound in different plant species and under various environmental conditions. Future research should focus on the discovery and characterization of novel enzymes with unique substrate specificities and catalytic efficiencies. A deeper understanding of the regulation of this pathway at the transcriptional, post-transcriptional, and post-translational levels is also crucial. nih.gov

Furthermore, the biotransformation of this compound by microbial and mammalian enzymes is an area ripe for exploration. Identifying and characterizing the enzymes responsible for its metabolism will provide critical insights into its bioavailability and biological activity. This knowledge is essential for any potential therapeutic or industrial application.

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to form cinnamic acid, the entry point into the pathway. nih.govnih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.govfrontiersin.org |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by converting it to p-coumaroyl-CoA. nih.govfrontiersin.org |

| Caffeic acid O-methyltransferase | COMT | Involved in the methylation of hydroxyl groups on the aromatic ring. nih.gov |

| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. nih.gov |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces cinnamaldehydes to their corresponding alcohols (monolignols). nih.gov |

| Ferulate 5-hydroxylase | F5H | A key enzyme in the synthesis of syringyl lignin precursors. nih.gov |

| Caffeoyl CoA O-methyltransferase | CCoAOMT | Catalyzes a methylation step in the pathway leading to feruloyl-CoA. nih.govbioone.org |

Development of Novel Synthetic Analogues with Targeted Biological Specificity